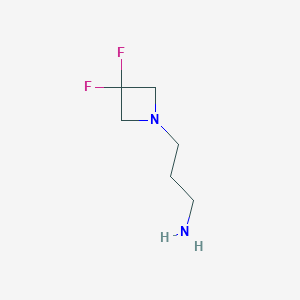

3-(3,3-Difluoroazetidin-1-yl)propan-1-amine

Description

Properties

IUPAC Name |

3-(3,3-difluoroazetidin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2N2/c7-6(8)4-10(5-6)3-1-2-9/h1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBRFHRGEAGEEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCCN)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of 3-(3,3-Difluoroazetidin-1-yl)propan-1-amine typically involves the nucleophilic substitution reaction of 3,3-difluoroazetidine with propan-1-amine or its derivatives. The key step is the formation of the azetidine ring bearing the difluoro substituents at the 3-position, followed by its functionalization with the propan-1-amine side chain.

- Starting Materials: 3,3-Difluoroazetidine (often as its hydrochloride salt) and propan-1-amine.

- Reaction Type: Nucleophilic substitution or alkylation under controlled conditions.

- Catalysts/Additives: Suitable bases such as N-ethyl-N,N-diisopropylamine or triethylamine (TEA) are commonly used to neutralize HCl and promote the reaction.

- Solvents: Dichloromethane (CH2Cl2) or methanol (MeOH) are typical solvents.

- Temperature: Reactions are conducted at temperatures ranging from room temperature to 60 °C depending on the specific protocol.

Detailed Preparation Protocols and Reaction Conditions

| Step | Reaction Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Reaction of 3,3-difluoroazetidine hydrochloride with propan-1-amine | 3,3-Difluoroazetidine·HCl (0.5 mmol), propan-1-amine, base (e.g., N-ethyl-N,N-diisopropylamine), CH2Cl2 solvent, stirred at 20 °C for 16 h | Moderate yields reported; reaction monitored by HPLC and LC-MS |

| 2 | Alkylation of 3,3-difluoroazetidine with 3-bromopropan-1-amine derivatives | 3,3-Difluoroazetidine, 3-bromopropan-1-amine, base (e.g., DIPEA), solvent: MeOH or THF, 40–60 °C, 2–17 h | Yields vary from 20% to 68% depending on conditions and purification methods |

| 3 | Reductive amination of aldehyde intermediates with 3,3-difluoroazetidine | Aldehyde intermediate, 3,3-difluoroazetidine hydrochloride, sodium cyanoborohydride or sodium triacetoxyborohydride, acetic acid, THF or MeOH, 0–50 °C, 0.5–16 h | Yields approximately 30% to 50%; diastereoselectivity can be influenced by reaction conditions |

These methods are supported by experimental data where the reaction progress is typically monitored by NMR spectroscopy, LC-MS, and HPLC to confirm product formation and purity.

Specific Synthetic Examples from Literature

Nucleophilic Substitution:

3,3-Difluoroazetidine hydrochloride reacts with 3-bromopropan-1-amine in the presence of triethylamine in methanol at 60 °C for 17 hours, followed by workup with potassium carbonate and extraction to yield the target amine as a brown solid, used without further purification.Reductive Amination Route:

A 2-bromoisonicotinaldehyde intermediate is reacted with 3,3-difluoroazetidine hydrochloride and catalytic N-methylmorpholine at 0 °C, followed by gradual addition of sodium cyanoborohydride and stirring at room temperature for 16 hours. The product is purified by silica gel chromatography to obtain the amine with a 32% yield.Alkylation with Bases:

Using N-ethyl-N,N-diisopropylamine in dichloromethane, 3,3-difluoroazetidine hydrochloride is alkylated with suitable electrophiles at 20 °C for 48 hours to afford the amine product, albeit in lower yields (~11%).

Reaction Mechanism Insights

The preparation methods rely on:

- Nucleophilic Attack: The nitrogen of propan-1-amine or its derivatives attacks the electrophilic carbon adjacent to the azetidine nitrogen, displacing a leaving group (e.g., bromide).

- Reductive Amination: Formation of an imine intermediate between an aldehyde and 3,3-difluoroazetidine, followed by reduction to the amine.

- Base-Mediated Deprotonation: Bases neutralize hydrochloride salts and facilitate nucleophilic substitution.

The difluoro substitution on the azetidine ring increases the electrophilicity of the ring carbons, enhancing reactivity towards nucleophiles.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution of 3,3-difluoroazetidine with propan-1-amine | 3,3-Difluoroazetidine·HCl, propan-1-amine, base (TEA) | CH2Cl2, RT to 60 °C, 16–17 h | Moderate (20–50%) | Straightforward, mild conditions | Moderate yields, purification needed |

| Reductive amination of aldehyde intermediates | Aldehyde, 3,3-difluoroazetidine·HCl, NaBH3CN or NaBH(OAc)3 | THF or MeOH, 0–50 °C, 0.5–16 h | 30–50% | Good selectivity, control over stereochemistry | Requires aldehyde precursor, multiple steps |

| Alkylation with bromopropyl derivatives | 3,3-Difluoroazetidine, 3-bromopropan-1-amine, DIPEA | MeOH or THF, 40–60 °C, 2–17 h | 20–68% | Potential for scale-up | Longer reaction times, moderate yields |

Research Findings and Optimization

- The presence of fluorine atoms at the 3-position of azetidine enhances the compound’s stability and biological activity, but also affects reactivity, requiring careful optimization of reaction conditions.

- Use of bases such as DIPEA and TEA is crucial to neutralize hydrochloride salts and promote nucleophilic substitution.

- Reaction temperature and solvent choice significantly influence yield and purity.

- Reductive amination offers a versatile route to introduce the amine side chain with potential for stereochemical control.

- Purification methods such as silica gel chromatography and HPLC are essential to isolate the desired compound with high purity.

Chemical Reactions Analysis

3-(3,3-Difluoroazetidin-1-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo substitution reactions where the difluoroazetidine ring or the amine group is replaced by other functional groups.

Scientific Research Applications

Medicinal Chemistry

3-(3,3-Difluoroazetidin-1-yl)propan-1-amine is being investigated for its potential biological activities. Research indicates that compounds with azetidine structures can exhibit anticancer properties. In vitro studies have demonstrated that derivatives of azetidine can suppress the growth of various tumor cell lines. The difluoroazetidine structure may enhance these properties through increased binding affinity to biological targets.

Case Study: A study on azetidine derivatives showed significant cytotoxic effects against cancer cells, suggesting that this compound could be developed into an effective anticancer agent by targeting specific proteins involved in cell proliferation and survival pathways.

Organic Synthesis

In organic chemistry, this compound serves as a crucial intermediate for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable for developing new pharmaceuticals and specialty chemicals.

Example: The compound can be utilized to create novel drug candidates by modifying its structure through substitution or functionalization reactions.

Research has shown that this compound interacts with specific enzymes and receptors, potentially modulating their activity. This interaction is critical for understanding its pharmacological potential.

Mechanism of Action: The difluoroazetidine ring and the amine group are essential for binding to molecular targets, leading to the modulation of enzyme activity or receptor signaling pathways.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluoroazetidin-1-yl)propan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The difluoroazetidine ring and the amine group play crucial roles in binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition or activation of specific enzymes, alteration of receptor signaling, or interaction with nucleic acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(3,3-Difluoroazetidin-1-yl)propan-1-amine are compared below with related amines featuring cyclic or aromatic substituents.

Table 1: Structural and Functional Comparison

Key Findings

Ring Size and Reactivity: The 4-membered azetidine in this compound provides moderate ring strain compared to the highly strained aziridine (3-membered) and the more stable piperidine (6-membered) . This balance enhances target-binding specificity while maintaining synthetic accessibility.

Fluorine Effects: The difluoro substitution increases lipophilicity (logP ~1.5 estimated) compared to non-fluorinated analogs like 3-(azetidin-1-yl)propan-1-amine (logP ~0.2), improving membrane permeability . In contrast, the trifluoromethyl group in Cinacalcet enhances both lipophilicity and electronic effects, critical for its calcimimetic activity .

Applications in Drug Design :

- Azetidine derivatives are prioritized in fragment-based drug design due to their rigid conformation, which restricts rotational freedom and optimizes binding entropy .

- Piperidine analogs (e.g., 3-(piperidin-1-yl)propan-1-amine) are more prevalent in marketed drugs but may suffer from metabolic oxidation at the α-carbon .

Synthetic Accessibility :

Biological Activity

3-(3,3-Difluoroazetidin-1-yl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a difluoroazetidine moiety, which contributes to its unique biological properties. The presence of fluorine atoms often enhances metabolic stability and alters the lipophilicity of compounds, affecting their pharmacokinetic profiles.

Anticancer Properties

Research indicates that azetidine derivatives, including this compound, exhibit potent anticancer activity. In vitro studies have shown that these compounds can suppress the growth of various tumor cell lines. For instance, derivatives of azetidinone have demonstrated significant cytotoxic effects against cancer cells, suggesting that the difluoroazetidine structure may enhance these properties through increased binding affinity to biological targets .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific protein targets involved in cell proliferation and survival pathways. This interaction could lead to the induction of apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The introduction of fluorine atoms has been shown to improve potency while maintaining favorable pharmacokinetic properties. A study highlighted that modifications in the azetidine ring could lead to variations in cellular potency and permeability .

| Compound | Cellular Potency (nM) | Efflux Ratio | Microsomal Clearance (L/h/kg liver) |

|---|---|---|---|

| This compound | 31 | Low | Poor |

| Other Azetidine Derivatives | Varies | High | High |

Pharmacokinetics

The pharmacokinetic profile of this compound shows moderate bioavailability with a notable half-life when administered in vivo. Studies indicate that this compound maintains therapeutic plasma concentrations over extended periods, which is advantageous for sustained efficacy against target diseases .

In Vivo Studies

In vivo studies conducted on murine models have demonstrated that this compound exhibits promising therapeutic effects. One notable study observed a significant reduction in tumor size following administration of the compound compared to control groups. The results indicated that the compound could be a viable candidate for further development as an anticancer agent .

Comparative Analysis with Other Compounds

When compared to other similar compounds lacking the difluorinated azetidine structure, this compound showed superior potency and reduced efflux ratios. This suggests that the difluorination plays a critical role in enhancing its biological activity and stability .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-(3,3-Difluoroazetidin-1-yl)propan-1-amine?

Answer:

The synthesis typically involves fluorinated azetidine precursors and alkylation or reductive amination strategies. For example:

- Step 1: Start with a 3,3-difluoroazetidine derivative. Introduce a propan-1-amine chain via alkylation using reagents like 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Optimize fluorination steps using selective reagents (e.g., DAST or Deoxo-Fluor) to retain stereochemical integrity .

- Alternative Route: Palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki-Miyaura) can attach functional groups to the azetidine ring, followed by amine functionalization .

Basic: How is the structural identity of this compound confirmed?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra verify substituent positions and fluorine coupling patterns. For example, the azetidine ring protons show distinct splitting due to geminal difluoro groups .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and isotopic patterns .

- Chromatographic Purity: HPLC or column chromatography (e.g., silica gel with EtOAC/hexane gradients) ensures >95% purity .

Advanced: How can researchers optimize reaction yields in multi-step syntheses of this compound?

Answer:

- Catalyst Screening: Test Pd(PPh₃)₂Cl₂ vs. Pd(OAc)₂ with ligands like XPhos to improve coupling efficiency .

- Solvent and Temperature: Use polar aprotic solvents (e.g., DMF or MeCN) at 60–80°C to enhance reaction rates while minimizing side products .

- In-Line Monitoring: Employ LC-MS or TLC to track intermediate formation and adjust stoichiometry dynamically .

Advanced: How should contradictions in reported biological activity data be resolved?

Answer:

- Assay Validation: Replicate studies using standardized protocols (e.g., MIC assays for antimicrobial activity) and include positive controls (e.g., ciprofloxacin) .

- Purity Verification: Re-analyze compound batches via HPLC to rule out impurities affecting bioactivity .

- Structural Analog Comparison: Compare results with structurally similar compounds (e.g., 3-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-amine) to identify substituent-specific trends .

Basic: What biological targets are hypothesized for this compound?

Answer:

- Enzyme Inhibition: Fluorinated amines often target metalloproteases or kinases due to their electron-withdrawing effects. Use fluorescence-based enzymatic assays to screen activity .

- Receptor Binding: Molecular docking studies suggest potential interaction with GPCRs or serotonin receptors, leveraging the amine group’s basicity .

- Antimicrobial Screening: Test against Gram-positive/negative bacterial strains using broth microdilution methods .

Advanced: How to design experiments assessing the environmental persistence of this compound?

Answer:

- Abiotic Degradation: Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor decomposition via LC-MS .

- Biotic Degradation: Use soil microcosms or activated sludge systems to measure biodegradation rates under aerobic/anaerobic conditions .

- Partitioning Studies: Determine log Kow (octanol-water coefficient) and soil adsorption constants (Kd) to model environmental distribution .

Advanced: What computational methods aid in predicting the pharmacokinetic properties of this compound?

Answer:

- Molecular Dynamics (MD) Simulations: Model membrane permeability (e.g., blood-brain barrier penetration) using software like GROMACS .

- ADMET Prediction: Use SwissADME or ADMETLab to estimate absorption, metabolism, and toxicity profiles based on structural descriptors .

- Density Functional Theory (DFT): Calculate Fukui indices to predict sites of metabolic oxidation .

Basic: How is the stereochemical purity of this compound ensured during synthesis?

Answer:

- Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers .

- Circular Dichroism (CD): Confirm absolute configuration by comparing experimental CD spectra with computed data .

- X-Ray Crystallography: Resolve crystal structures of intermediates to verify stereochemistry .

Advanced: How can researchers mitigate challenges in scaling up the synthesis of this compound?

Answer:

- Flow Chemistry: Implement continuous flow reactors to improve heat/mass transfer and reduce reaction times .

- By-Product Analysis: Use GC-MS to identify and quantify side products (e.g., dehalogenated derivatives) during pilot-scale runs .

- Green Chemistry Principles: Substitute toxic solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME) .

Advanced: What analytical techniques are critical for studying metabolite formation in vivo?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.